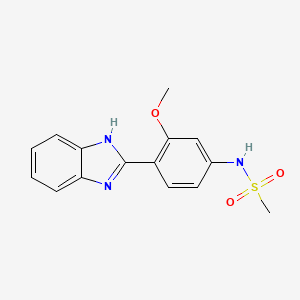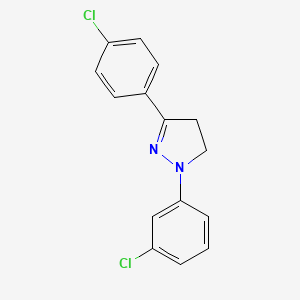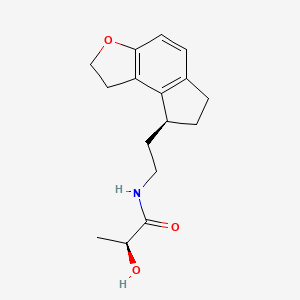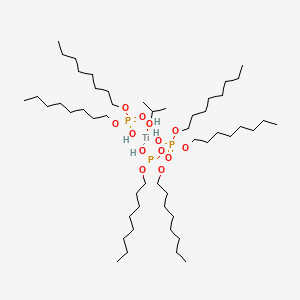
5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive color.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 7-amino-1-hydroxy-3-sulpho-2-naphthylamine, followed by coupling with 1-naphthylamine. The resulting intermediate is then coupled with salicylic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions, utilizing automated systems to ensure precision and consistency. The reaction conditions, such as temperature, pH, and reagent concentrations, are meticulously controlled to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further biochemical reactions. The compound’s ability to form stable complexes with metals also contributes to its diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
- **5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)benzoic acid
- **5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)acetic acid
Uniqueness
5-((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-1-naphthyl)azo)salicylic acid, sodium salt is unique due to its specific structural features, such as the presence of salicylic acid, which imparts additional properties like anti-inflammatory effects. This makes it distinct from other similar compounds.
Propiedades
Número CAS |
83221-53-8 |
|---|---|
Fórmula molecular |
C27H19N5NaO7S+ |
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
sodium;5-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C27H19N5O7S.Na/c28-15-6-5-14-11-24(40(37,38)39)25(26(34)19(14)12-15)32-31-22-9-8-21(17-3-1-2-4-18(17)22)30-29-16-7-10-23(33)20(13-16)27(35)36;/h1-13,33-34H,28H2,(H,35,36)(H,37,38,39);/q;+1 |
Clave InChI |
BHJHTLSWJYKALL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



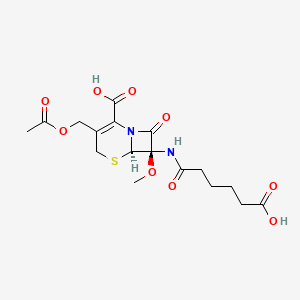
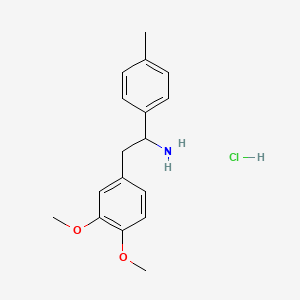

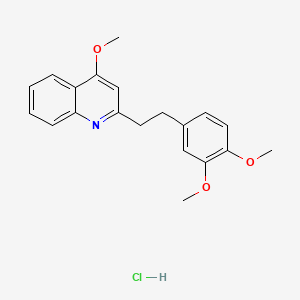
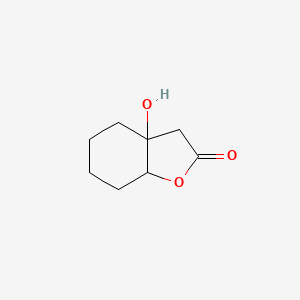
![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
